
3'-O-N-Octanoyl-A-D-glucopyranosyl-B-D-fructofuranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3’-O-N-Octanoyl-A-D-glucopyranosyl-B-D-fructofuranoside involves chemo-enzymatic methods. One approach includes using glycosidases, which allow for the one-pot synthesis of glycosylated derivatives . This method is advantageous as it bypasses the need for multiple protection and deprotection steps, which are typically required in traditional chemical synthesis . Industrial production methods may involve the use of biocatalysts like sucrose phosphorylase to produce the compound on a larger scale .
Chemical Reactions Analysis
3’-O-N-Octanoyl-A-D-glucopyranosyl-B-D-fructofuranoside undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
This compound has several scientific research applications across various fields:
Mechanism of Action
The mechanism of action of 3’-O-N-Octanoyl-A-D-glucopyranosyl-B-D-fructofuranoside involves its integration into membrane bilayers, where it can influence membrane fluidity and permeability . Its molecular targets include membrane proteins and lipids, and it may interact with pathways involved in membrane stability and signaling .
Comparison with Similar Compounds
3’-O-N-Octanoyl-A-D-glucopyranosyl-B-D-fructofuranoside is unique among saccharolipids due to its specific fatty acid and sugar composition. Similar compounds include other saccharolipids like acylated glucosamines and mono- and digalactosyldiacylglycerols . These compounds share structural similarities but differ in their specific fatty acid chains and sugar moieties, which can influence their biological functions and applications .
Properties
Molecular Formula |
C20H36O12 |
|---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
[(2R,3S,4R,5S,6S)-2-[(2R,3R,4R,5S)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] octanoate |
InChI |
InChI=1S/C20H36O12/c1-2-3-4-5-6-7-13(24)30-17-14(25)11(8-21)29-19(16(17)27)32-20(10-23)18(28)15(26)12(9-22)31-20/h11-12,14-19,21-23,25-28H,2-10H2,1H3/t11-,12-,14-,15-,16-,17+,18+,19+,20+/m0/s1 |
InChI Key |
NMVDZWILYFXVBZ-GKXIIZDWSA-N |
Isomeric SMILES |
CCCCCCCC(=O)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1O)O[C@@]2([C@@H]([C@H]([C@@H](O2)CO)O)O)CO)CO)O |
Canonical SMILES |
CCCCCCCC(=O)OC1C(C(OC(C1O)OC2(C(C(C(O2)CO)O)O)CO)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


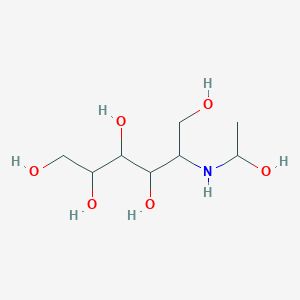
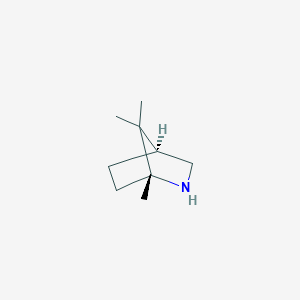
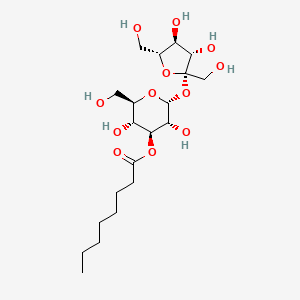
![3-(1h-Indol-3-yl)-2-[4-(4-phenyl-piperidin-1-yl)-benzenesulfonylamino]-propionic acid](/img/structure/B10778108.png)
![2-Ribofuranosyl-3-iodo-2,3-dihydro-1H-pyrazolo[3,4-D]pyrimidin-4-ylamine](/img/structure/B10778111.png)
![N-[(2S)-1-[[(Z,3S)-1-(benzenesulfonyl)hex-1-en-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]-4-morpholin-4-ylpiperidine-1-carboxamide](/img/structure/B10778123.png)
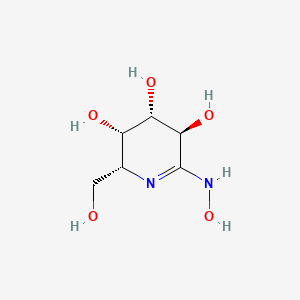

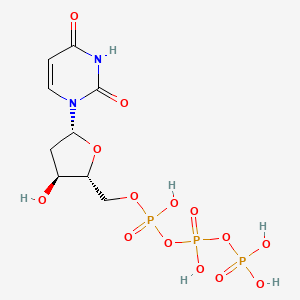
![2-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B10778145.png)
![4,6-dideoxy-4-{[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino}-alpha-D-glucopyranose](/img/structure/B10778150.png)
![(2R,3R,4R,5S)-2-[(3S)-4-amino-3-iodo-2,3-dihydropyrazolo[3,4-d]pyrimidin-1-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B10778175.png)
![1-(Hydroxymethyl)-7-oxabicyclo[4.1.0]heptane-2,3,4-triol](/img/structure/B10778178.png)
![8-Benzyl-2-hydroxy-2-(4-hydroxy-benzyl)-6-(4-hydroxy-phenyl)-2H-imidazo[1,2-A]pyrazin-3-one](/img/structure/B10778185.png)
